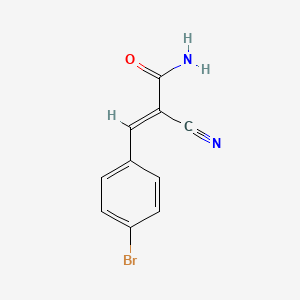

(E)-3-(4-Bromophenyl)-2-cyanoacrylamide

Description

Properties

IUPAC Name |

(E)-3-(4-bromophenyl)-2-cyanoprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-5H,(H2,13,14)/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTTTWTYPKBLSRW-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C(C#N)C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C(\C#N)/C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations Involving E 3 4 Bromophenyl 2 Cyanoacrylamide

Primary Synthetic Routes to (E)-3-(4-Bromophenyl)-2-cyanoacrylamide

The principal and most direct method for synthesizing (E)-3-(4-Bromophenyl)-2-cyanoacrylamide is the Knoevenagel condensation. This reaction is a cornerstone of carbon-carbon bond formation in organic chemistry, involving the condensation of a carbonyl compound with an active methylene (B1212753) compound, typically in the presence of a basic catalyst. scielo.org.mxiosrjournals.orgrsc.org

Knoevenagel Condensation Protocols

The synthesis of (E)-3-(4-Bromophenyl)-2-cyanoacrylamide is achieved through the Knoevenagel condensation of 4-bromobenzaldehyde (B125591) and 2-cyanoacetamide (B1669375). nih.govmdpi.com The active methylene group in 2-cyanoacetamide is deprotonated by a base, forming a carbanion that subsequently attacks the carbonyl carbon of 4-bromobenzaldehyde. The resulting intermediate undergoes dehydration to yield the final α,β-unsaturated product. iosrjournals.org The stereochemistry of the double bond is typically the more stable (E)-configuration. nih.gov

The efficiency and yield of the Knoevenagel condensation for synthesizing (E)-3-(4-Bromophenyl)-2-cyanoacrylamide and related compounds are highly dependent on the catalytic system employed. Researchers have explored a variety of catalysts to optimize reaction conditions, enhance yields, and improve the environmental profile of the synthesis.

Urea-Rich Porous Organic Polymers (POPs): A notable advancement in catalysis for this reaction is the use of a urea-rich porous organic polymer (urea-rich POP) as a heterogeneous hydrogen bond catalyst. rsc.orgrsc.org Synthesized via a solvothermal method, this polymer possesses numerous urea (B33335) moieties that act as effective hydrogen bond donor sites. nih.govresearchgate.net These sites are believed to activate the carbonyl group of the aldehyde, facilitating the nucleophilic attack by the enolate of the active methylene compound. rsc.org The porous nature of the polymer provides a high surface area, further enhancing its catalytic performance. rsc.org This system has demonstrated excellent catalytic activity in Knoevenagel condensation reactions. rsc.orgnih.gov The catalyst can be easily recovered and reused multiple times with only a negligible decrease in its activity, highlighting its stability and economic advantage. nih.gov

4-(Dimethylamino)pyridine (DMAP) Based Catalysts: Novel organic-inorganic hybrid catalysts, featuring 4-(dimethylamino)pyridine (DMAP) immobilized onto mesoporous silica (B1680970) supports like MCM-41, have also been developed. nih.gov These catalysts show effective performance in Knoevenagel condensations. The high surface area and ordered pore structure of the MCM-41 support contribute to the superior activity of the catalyst, achieving high yields and selectivity. nih.gov

Other catalytic systems reported for Knoevenagel condensations include weak bases like piperidine (B6355638) and pyrrolidine (B122466), ionic liquids, metal-organic frameworks (MOFs), and triphenylphosphine (B44618). acs.orgorganic-chemistry.orgaston.ac.ukresearchgate.net The choice of catalyst and solvent system significantly influences reaction time and temperature. acs.org

Table 1: Comparison of Catalytic Systems for Knoevenagel Condensation

| Catalyst System | Key Features | Advantages | References |

|---|---|---|---|

| Urea-Rich Porous Organic Polymers (POPs) | Heterogeneous hydrogen bond catalyst with high surface area. | High efficiency, reusability, stability. | rsc.org, rsc.org, nih.gov |

| DMAP@Mesoporous Silica | DMAP immobilized on supports like MCM-41. | High yield and selectivity, recyclable. | nih.gov |

| Piperidine/Pyrrolidine | Homogeneous weak base catalysts. | Simple, effective for specific substrates. | researchgate.net |

| Ionic Liquids | Act as both catalyst and solvent. | Good to excellent yields, recyclable. | aston.ac.uk |

| Triphenylphosphine | Mild, organocatalyst. | Mild conditions, high conversions, clean reaction. | organic-chemistry.org |

In line with the principles of green chemistry, significant efforts have been made to develop environmentally benign protocols for the Knoevenagel condensation. iosrjournals.org These methods aim to reduce or eliminate the use of hazardous organic solvents, minimize waste, and improve energy efficiency.

Solvent-Free Synthesis: One effective approach involves conducting the reaction under solvent-free conditions. organic-chemistry.org For instance, the condensation of aldehydes with active methylene compounds can be efficiently catalyzed by triphenylphosphine in the absence of a solvent. This method provides a clean reaction profile with high conversions and operational simplicity. organic-chemistry.org Microwave irradiation has been used in conjunction with solid-supported catalysts, such as Triton-B on flyash, to facilitate solvent-free synthesis of related compounds, offering a rapid and efficient process. derpharmachemica.com

Aqueous Media: Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. Extensive studies have been conducted on water-mediated Knoevenagel condensations, which can sometimes proceed even without a catalyst, although reaction times may be longer. rsc.org The use of specific catalysts that are active in water, such as certain ionic liquids or functionalized polymers, can significantly enhance the reaction rate and yield in aqueous media. aston.ac.ukresearchgate.net

Functionalization and Derivatization Strategies of the (E)-3-(4-Bromophenyl)-2-cyanoacrylamide Scaffold

The (E)-3-(4-Bromophenyl)-2-cyanoacrylamide scaffold is a valuable starting point for the synthesis of a wide array of more complex molecules. The presence of the acrylamide (B121943) moiety, the cyano group, and the bromophenyl ring provides multiple sites for functionalization and derivatization.

Synthesis of Novel Acrylamide Derivatives

The core structure of (E)-3-(4-Bromophenyl)-2-cyanoacrylamide can be modified to generate novel acrylamide derivatives with potential applications in materials science and medicinal chemistry. researchgate.netnih.gov The 2-cyanoacrylamide moiety is a known pharmacophore that can act as a Michael acceptor, allowing for covalent interactions with biological targets. nih.govnih.gov

The primary amide group (-CONH₂) is a key site for derivatization. It can be modified to create secondary or tertiary amides, which can significantly alter the molecule's properties.

One common strategy involves the condensation of a corresponding (E)-3-(4-bromophenyl)-2-cyanoacrylic acid with a diverse range of amines to form N-substituted acrylamide derivatives. This approach has been extensively used in the development of kinase inhibitors, where complex amine fragments are coupled to the cyanoacrylamide core. nih.govnih.govsemanticscholar.org For example, in the synthesis of TAK1 inhibitors, an (R)-pyrrolidin-3-amine derivative was reacted with various 2-cyano-3-(hetero)arylacrylic acids to produce a library of potent inhibitors. nih.govnih.gov This highlights a retro-synthetic approach where the target N-substituted acrylamide is formed by creating the amide bond as a final step.

Another strategy involves modifying the carbonyl group indirectly. For instance, acryloyl chloride can be reacted with ammonium (B1175870) thiocyanate, and the resulting intermediate can then be treated with amines like ethanolamine (B43304) or diethanolamine. nih.gov This sequence introduces a carbamothioyl moiety attached to the nitrogen of the acrylamide, demonstrating a sophisticated modification that originates from the carbonyl group's reactivity (via the acyl chloride). nih.gov

Furthermore, α-substituted methacrylamides have been developed as a versatile class of electrophiles for targeted covalent inhibitors. acs.org While not a direct modification of the pre-formed (E)-3-(4-Bromophenyl)-2-cyanoacrylamide, this research illustrates the principle of modifying the acrylamide core to tune its reactivity, in this case by undergoing a conjugate addition-elimination reaction. acs.org

Introduction of Diverse Substituents on the Phenyl Ring

The presence of a bromine atom on the phenyl ring of (E)-3-(4-Bromophenyl)-2-cyanoacrylamide provides a key functional handle for introducing a wide array of substituents, primarily through metal-catalyzed cross-coupling reactions. This allows for the synthesis of a diverse library of derivatives. While direct substitution on the pre-formed acrylamide is feasible, a common and versatile strategy involves the Knoevenagel condensation of various substituted benzaldehydes with 2-cyanoacetamide. nih.govnih.gov

However, the 4-bromo substituent is ideally positioned for post-synthesis modification. Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings can be employed to form new carbon-carbon bonds, thereby attaching new aryl, vinyl, or alkynyl groups to the phenyl ring. ugent.bewiley-vch.de Similarly, Buchwald-Hartwig amination could be used to introduce substituted amino groups. This strategic functionalization is crucial for tuning the electronic and steric properties of the molecule.

Table 1: Potential Cross-Coupling Reactions for Phenyl Ring Functionalization

| Reaction Type | Coupling Partner | Catalyst/Conditions (Typical) | Resulting Substituent (R) |

|---|---|---|---|

| Suzuki Coupling | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Aryl or Vinyl |

| Heck Coupling | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Substituted Vinyl |

| Sonogashira Coupling | Terminal Alkyne | Pd/Cu catalyst, Base (e.g., Et₃N) | Alkynyl |

| Buchwald-Hartwig Amination | R₂NH | Pd catalyst, Ligand, Base | Amino (NR₂) |

Formation of Metal Chelates and Complexes

The coordination chemistry of acrylamide and its derivatives is a field of significant interest. researchgate.net (E)-3-(4-Bromophenyl)-2-cyanoacrylamide possesses multiple potential coordination sites: the carbonyl oxygen of the amide, the nitrogen of the amide, and the nitrogen of the cyano group. While simple acrylamides typically coordinate to metal centers through the carbonyl oxygen, the specific stereoelectronic configuration of this compound could allow for more complex interactions. researchgate.netnih.gov

Research on related ligands, such as N'-(2-cyanoacetyl)isonicotinohydrazide, has shown that the enolized acetyl oxygen and a hydrazonyl nitrogen can act as a bidentate chelate, forming stable complexes with transition metals like Cu(II), Co(II), and Ni(II). nih.gov By analogy, under specific conditions (e.g., in the presence of a strong base), (E)-3-(4-Bromophenyl)-2-cyanoacrylamide could potentially deprotonate and coordinate in a bidentate fashion through the amide nitrogen and the cyano group, or act as a bridging ligand in polynuclear complexes. The monodentate O-binding of the amide remains the most straightforward mode of coordination. nih.gov

Transformations to Related Cyanoacrylate Esters and Acrylic Acids

The amide functionality of (E)-3-(4-Bromophenyl)-2-cyanoacrylamide can be transformed into other carboxylic acid derivatives, such as esters and carboxylic acids, through standard organic reactions.

Formation of (E)-3-(4-Bromophenyl)-2-cyanoacrylic acid: This transformation can be achieved via hydrolysis of the amide group under either acidic or basic conditions. Heating the compound in an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) would yield the corresponding carboxylic acid upon workup.

Formation of (E)-3-(4-Bromophenyl)-2-cyanoacrylate esters: Ester derivatives can be synthesized through several routes. Acid-catalyzed esterification (Fischer esterification) of the corresponding acrylic acid with an alcohol is a direct method. Alternatively, alcoholysis of the acrylamide under acidic conditions can also yield the ester. A more common industrial approach for cyanoacrylates involves the Knoevenagel condensation of 4-bromobenzaldehyde with an appropriate alkyl cyanoacetate.

Cyclization Reactions to Form Heterocyclic Ring Systems (e.g., Thiazoles, Pyrazoles)

The electrophilic nature of the double bond and the presence of the adjacent cyano and amide groups make (E)-3-(4-Bromophenyl)-2-cyanoacrylamide an excellent substrate for cyclization reactions, particularly with binucleophiles, to form various heterocyclic systems.

Pyrazole Formation: The reaction of α,β-unsaturated nitriles with hydrazine (B178648) is a classic method for synthesizing pyrazoles. Treatment of (E)-3-(4-Bromophenyl)-2-cyanoacrylamide with hydrazine hydrate (B1144303) would likely proceed via a Michael addition of the hydrazine to the double bond, followed by an intramolecular cyclization and subsequent tautomerization to yield a 3-amino-4-(4-bromobenzyl)-1H-pyrazol-5(4H)-one derivative.

Thiazole Formation: While less direct, the synthesis of thiazoles can be envisioned. For instance, reaction with thiourea (B124793) in the presence of a base could potentially lead to the formation of a dihydropyrimidine-thione derivative, which could undergo further transformations. More commonly, related 3-aryl-2-cyanothioacrylamides are used as precursors which readily cyclize to form thiadiazoles or thiophenes upon reaction with various reagents. researchgate.net

Table 2: Potential Heterocyclic Products from Cyclization Reactions

| Reagent | Intermediate Reaction Type | Predicted Heterocyclic Core |

|---|---|---|

| Hydrazine Hydrate | Michael Addition / Intramolecular Cyclization | Pyrazolone |

| Thiourea | Michael Addition / Intramolecular Cyclization | Pyrimidinethione |

| Hydroxylamine | Michael Addition / Intramolecular Cyclization | Isoxazolone |

Advanced Reaction Pathways and Mechanisms

Investigation of Reduction Reactions

The multiple reducible functional groups in (E)-3-(4-Bromophenyl)-2-cyanoacrylamide (alkene, nitrile, amide) allow for a range of reduction outcomes depending on the reagent and conditions employed.

Catalytic Hydrogenation: This is a common method for reducing double bonds and nitriles. vaia.com Using a catalyst like Palladium on carbon (Pd/C) under molecular hydrogen (H₂), the C=C double bond would be readily saturated to yield 3-(4-Bromophenyl)-2-cyanopropanamide. Under more forcing conditions (higher pressure/temperature), the nitrile group could also be reduced to a primary amine, yielding 3-(4-bromophenyl)-2-(aminomethyl)propanamide.

Chemoselective Reduction: Selective reduction of one functional group in the presence of others is a key challenge. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce the alkene, nitrile, or amide and would likely be unreactive. In contrast, a powerful reducing agent like lithium aluminum hydride (LiAlH₄) would likely reduce both the amide and the nitrile functionalities to primary amines, yielding 2-(aminomethyl)-3-(4-bromophenyl)propan-1-amine. The C=C double bond may also be reduced in the process.

Exploration of Cross-Coupling Reactions for Related Structures

As mentioned in section 2.2.1.2, the aryl bromide moiety is a key site for palladium-catalyzed cross-coupling reactions. This has been demonstrated for a wide range of acrylate (B77674) and acrylamide derivatives. ugent.beresearchgate.net The Mizoroki-Heck reaction, for example, is highly effective for coupling aryl halides with various acrylates and acrylamides using palladium N-heterocyclic carbene (NHC) precatalysts. ugent.beresearchgate.net This allows for the direct formation of a C-C bond between the 4-position of the phenyl ring and an alkene coupling partner. The tolerance of the cyanoacrylamide functional group to these reaction conditions makes this a powerful strategy for structural diversification. The reaction is compatible with a variety of functional groups, enabling the synthesis of complex molecules. gelest.com

Advanced Spectroscopic Characterization and Structural Analysis of E 3 4 Bromophenyl 2 Cyanoacrylamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. While specific experimental data for (E)-3-(4-Bromophenyl)-2-cyanoacrylamide is not widely published, data from the closely related analogue, Ethyl 3-(4-bromophenyl)-2-cyanoacrylate, offers significant insight. The key difference lies in the amide (-CONH₂) group of the target compound versus the ethyl ester (-COOCH₂CH₃) group of the analogue.

The vinylic proton (=CH) signal is particularly important for confirming the (E)-stereochemistry. In this configuration, the vinylic proton and the cyano group are on opposite sides of the double bond. This proton typically appears as a sharp singlet in the downfield region of the spectrum, a result of the deshielding effects of the adjacent aromatic ring, cyano group, and carbonyl group. For the ethyl ester analogue, this proton appears at approximately 8.18 ppm. A similar chemical shift is expected for the amide.

The protons of the 4-bromophenyl group exhibit a characteristic AA'BB' system, appearing as two distinct doublets. The deshielding effect of the acrylamide (B121943) moiety causes the ortho-protons (adjacent to the C=C bond) to resonate further downfield than the meta-protons (adjacent to the bromine atom). The amide protons (-NH₂) of (E)-3-(4-Bromophenyl)-2-cyanoacrylamide would be expected to appear as a broad singlet, the chemical shift of which can be solvent-dependent.

Table 1: Predicted ¹H NMR Spectral Data for (E)-3-(4-Bromophenyl)-2-cyanoacrylamide based on Analogue Data (Note: Data for aromatic and vinylic protons are based on Ethyl 3-(4-bromophenyl)-2-cyanoacrylate. Amide proton shift is a general prediction.)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2 | Singlet | 1H | Vinylic-H |

| ~7.85 | Doublet | 2H | Aromatic-H (ortho to acrylamide) |

| ~7.64 | Doublet | 2H | Aromatic-H (meta to acrylamide) |

| 5.5 - 7.5 | Broad Singlet | 2H | Amide (-NH₂) |

Carbon-13 NMR provides a map of the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal. The spectrum for (E)-3-(4-Bromophenyl)-2-cyanoacrylamide is expected to show 10 distinct signals corresponding to its 10 carbon atoms.

Key signals include the carbonyl carbon of the amide group, the nitrile carbon, and the two carbons of the alkene double bond. The carbon atom attached to the bromine (ipso-carbon) and the other substituted aromatic carbon are also characteristic. Analysis of the ethyl ester analogue shows signals for the carbonyl carbon at ~162.2 ppm and the nitrile carbon at ~115.2 ppm. rsc.org The carbons of the C=C double bond appear at ~153.5 ppm (C-BrPh) and ~103.7 ppm (C-CN). rsc.org These values provide a strong basis for predicting the spectrum of the target amide.

Table 2: Predicted ¹³C NMR Spectral Data for (E)-3-(4-Bromophenyl)-2-cyanoacrylamide (Note: Data are extrapolated from the ethyl ester analogue, Ethyl 3-(4-bromophenyl)-2-cyanoacrylate rsc.org)

| Chemical Shift (δ) ppm | Assignment |

| ~162 | C=O (Amide) |

| ~154 | =C-Ar |

| ~133 | Aromatic C-H |

| ~132 | Aromatic C-H |

| ~130 | Aromatic C-Br |

| ~128 | Aromatic C-C= |

| ~115 | C≡N (Nitrile) |

| ~104 | =C-CN |

To unambiguously assign all proton and carbon signals and confirm the structure, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are utilized.

COSY experiments would confirm the coupling between the ortho and meta protons on the bromophenyl ring.

HSQC would correlate each proton signal with its directly attached carbon atom, allowing for definitive assignment of the vinylic and aromatic CH groups.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of (E)-3-(4-Bromophenyl)-2-cyanoacrylamide is expected to show several characteristic absorption bands. The primary amide group gives rise to two distinct N-H stretching bands in the region of 3100-3500 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) results in a strong, sharp absorption typically found around 1650-1680 cm⁻¹. Another key feature is the sharp and intense C≡N stretching band of the nitrile group, which appears in the 2210-2230 cm⁻¹ region. The C=C double bond stretch is expected around 1600 cm⁻¹, while C-H stretches from the aromatic ring and vinyl group appear just above 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for (E)-3-(4-Bromophenyl)-2-cyanoacrylamide

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3500 | N-H Stretch | Primary Amide (-NH₂) |

| ~3050 | C-H Stretch | Aromatic/Vinylic |

| 2210 - 2230 | C≡N Stretch | Nitrile |

| 1650 - 1680 | C=O Stretch (Amide I) | Amide |

| ~1600 | C=C Stretch | Alkene |

| ~1580 | C=C Stretch | Aromatic Ring |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound.

For (E)-3-(4-Bromophenyl)-2-cyanoacrylamide (C₁₀H₇BrN₂O), the mass spectrum would show a distinctive molecular ion peak cluster. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion will appear as two peaks of almost equal intensity separated by 2 m/z units (M⁺ and M+2).

High-Resolution Mass Spectrometry (HR-MS) can determine the mass of the molecular ion with very high precision (typically to four decimal places). This allows for the unambiguous determination of the elemental formula, providing definitive confirmation of the compound's identity. For C₁₀H₇⁷⁹BrN₂O, the calculated exact mass is 249.9796 Da.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is highly effective for assessing the purity of a sample and confirming the identity of its components.

In a GC-MS analysis of (E)-3-(4-Bromophenyl)-2-cyanoacrylamide, the sample is first vaporized and passed through a GC column, which separates it from any impurities or residual starting materials. The separated components then enter the mass spectrometer, which generates a mass spectrum for each. The retention time from the GC provides a measure of the compound's identity under specific analytical conditions, while the resulting mass spectrum confirms its molecular weight and structural features, as described in the MS section above. A pure sample would ideally show a single peak in the gas chromatogram with the corresponding correct mass spectrum.

Studies on Tautomerism and Electronic Properties

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a key characteristic of many organic molecules, including those with amide functionalities. The electronic properties of such compounds are intrinsically linked to their tautomeric forms and can be influenced by various factors.

Coexistence of Amide and Iminol Tautomers in Solution

The (E)-3-(4-Bromophenyl)-2-cyanoacrylamide molecule possesses an amide group, which can theoretically exist in equilibrium with its iminol tautomer. The amide form is generally the more stable and predominant tautomer for primary amides. The equilibrium between the amide and iminol forms is influenced by factors such as intramolecular hydrogen bonding, resonance stabilization, and the electronic nature of substituents.

Table 1: Potential Tautomeric Forms of (E)-3-(4-Bromophenyl)-2-cyanoacrylamide

| Tautomer | Structure | Key Functional Group |

| Amide | Br-C₆H₄-CH=C(CN)-C(=O)NH₂ | Amide (-CONH₂) |

| Iminol | Br-C₆H₄-CH=C(CN)-C(OH)=NH | Iminol (-C(OH)=NH) |

Note: This table represents the theoretical tautomeric possibilities. Specific spectroscopic data is required to confirm the existence and relative populations of these forms in solution.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are pivotal in identifying and quantifying tautomeric forms. For instance, the presence of distinct signals for the amide protons (-NH₂) and a potential iminol proton (-OH) in ¹H NMR spectra, or characteristic vibrational bands for the C=O (amide) and C=N/O-H (iminol) groups in IR spectra, would provide evidence for the coexistence of these tautomers. However, at present, no such specific spectroscopic studies for (E)-3-(4-Bromophenyl)-2-cyanoacrylamide are available in the reviewed literature.

Solvent Effects on Tautomeric Equilibria

The equilibrium between amide and iminol tautomers is highly sensitive to the solvent environment. The polarity, proticity, and hydrogen bonding capabilities of the solvent can selectively stabilize one tautomer over the other, thereby shifting the equilibrium.

Polar Protic Solvents: Solvents like water and alcohols can form hydrogen bonds with both the amide and iminol forms. They can act as both hydrogen bond donors and acceptors, potentially stabilizing the more polar tautomer.

Polar Aprotic Solvents: Solvents such as DMSO and DMF can act as hydrogen bond acceptors, interacting with the N-H protons of the amide or the O-H proton of the iminol.

Nonpolar Solvents: In nonpolar solvents, intramolecular hydrogen bonding within the solute molecule, if possible, can play a significant role in determining the preferred tautomeric form.

Table 2: Expected Influence of Solvent Polarity on Tautomeric Equilibrium

| Solvent Type | Expected Predominant Tautomer | Rationale |

| Nonpolar (e.g., Hexane) | Amide | Generally more stable form in the absence of strong solute-solvent interactions. |

| Polar Aprotic (e.g., DMSO) | Amide | Strong hydrogen bond acceptance by the solvent can stabilize the amide N-H. |

| Polar Protic (e.g., Ethanol) | Amide (likely) | While both forms can be solvated, the inherent stability of the amide form often prevails. |

Note: This table is based on general principles of tautomerism. Experimental verification through techniques like UV-Vis or NMR spectroscopy in various solvents is necessary to determine the actual solvent effects on (E)-3-(4-Bromophenyl)-2-cyanoacrylamide.

Tuning of Electronic Properties for Photophysical Applications

The electronic properties of (E)-3-(4-Bromophenyl)-2-cyanoacrylamide, such as its absorption and emission characteristics, are dictated by its extended π-conjugated system, which includes the bromophenyl ring, the cyano group, and the acrylamide moiety. Modification of this structure can tune its photophysical properties for potential applications in areas like fluorescent probes or organic electronics.

The presence of the electron-withdrawing cyano and carbonyl groups, and the bromine atom, alongside the phenyl ring, suggests potential for intramolecular charge transfer (ICT) upon photoexcitation. The efficiency and energy of this ICT can be modulated by:

Substituent Effects: Replacing the bromo-substituent with either stronger electron-donating or electron-withdrawing groups would significantly alter the electronic distribution and, consequently, the absorption and emission wavelengths.

Solvent Polarity (Solvatochromism): In molecules exhibiting ICT, the emission wavelength often shows a pronounced dependence on solvent polarity. A bathochromic (red) shift in emission is typically observed with increasing solvent polarity due to the stabilization of the more polar excited state.

Table 3: Hypothetical Photophysical Data for Aryl Cyanoacrylamide Derivatives

| Derivative Substituent (on Phenyl Ring) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) |

| -OCH₃ (Electron-donating) | (Predicted) Shorter λ | (Predicted) Blue-shifted | (Variable) |

| -H (Unsubstituted) | (Data Not Available) | (Data Not Available) | (Data Not Available) |

| -Br (Target Compound) | (Data Not Available) | (Data Not Available) | (Data Not Available) |

| -NO₂ (Electron-withdrawing) | (Predicted) Longer λ | (Predicted) Red-shifted | (Often Lower) |

Note: This table presents a qualitative prediction based on established principles of substituent effects on photophysical properties. No experimental data for (E)-3-(4-Bromophenyl)-2-cyanoacrylamide or its direct derivatives were found to populate this table.

In Vitro Biological Activity and Mechanistic Studies of E 3 4 Bromophenyl 2 Cyanoacrylamide Derivatives

Anticancer Activity Research

The anticancer potential of (E)-3-(4-Bromophenyl)-2-cyanoacrylamide derivatives has been primarily evaluated through their cytotoxic effects on cancer cells and the elucidation of the molecular mechanisms underlying cell death.

Cytotoxicity Evaluation against Human Cancer Cell Lines (e.g., MCF-7, A549, HCT116, HELA)

Derivatives of the (E)-3-(aryl)-2-cyanoacrylamide scaffold have demonstrated notable cytotoxic activity against a panel of human cancer cell lines. Research into novel 2-cyanoacrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives, for instance, has shown potent anticancer effects. researchgate.net The in vitro anticancer activities of these synthesized compounds were evaluated against liver (HepG2), breast (MCF-7), and colon (HCT-116) cancer cell lines. researchgate.net

The presence of the bromophenyl group is a common feature in various classes of compounds investigated for anticancer properties. mdpi.commdpi.com Studies on different brominated compounds have shown growth inhibitory activity against a wide range of cancer cells, including those from lung, colon, and breast cancer. mdpi.comnih.gov While specific IC50 values for (E)-3-(4-Bromophenyl)-2-cyanoacrylamide are not detailed in the provided search results, the general class of cyanoacrylamide derivatives has shown promising results, with some compounds exhibiting significant potency. For example, certain novel bis-cyanoacrylamide derivatives have emerged as particularly promising, with IC50 values recorded in the micromolar range against cell lines such as HepG2. researchgate.net

Table 1: Representative Cytotoxic Activity of Cyanoacrylamide Derivatives Against Human Cancer Cell Lines

This table presents illustrative data for related cyanoacrylamide derivatives to demonstrate the typical range of activity for this class of compounds.

| Compound Class | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Bis-cyanoacrylamide Derivative | HepG2 | 13.5 | researchgate.net |

| Bis-cyanoacrylamide Derivative | MCF-7 | Not specified | researchgate.net |

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

Mechanistic Investigations of Cell Death Pathways

To understand how these compounds exert their cytotoxic effects, researchers have investigated their impact on key cellular processes that regulate cell survival and proliferation, namely apoptosis and the cell cycle.

Apoptosis, or programmed cell death, is a critical pathway through which anticancer agents eliminate malignant cells. This process is tightly regulated by a balance of pro-apoptotic proteins like Bax and p53, and anti-apoptotic proteins such as Bcl-2. ijper.orgnih.gov A crucial step in apoptosis is the activation of a cascade of enzymes called caspases, with caspase-3 being a key executioner caspase. nih.govresearchgate.net

Mechanistic studies have revealed that novel cyanoacrylamide derivatives can induce apoptosis in breast carcinoma cells. This apoptotic induction is mediated through the p53 tumor suppressor pathway and involves the activation of caspase-3. The activation of p53 can trigger the apoptotic cascade by influencing the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the release of mitochondrial cytochrome c and subsequent caspase activation. ijper.orgnih.gov Research on other cytotoxic agents has consistently shown that upregulation of p53 and Bax, coupled with the downregulation of Bcl-2, is a hallmark of apoptosis induction. ijper.org

The cell cycle is a series of events that leads to cell division and replication. Many chemotherapeutic agents function by interrupting this cycle, causing cell cycle arrest at specific checkpoints, such as the G2/M phase, which prevents the cell from entering mitosis. mdpi.comnih.gov This arrest can provide time for DNA repair or, if the damage is too severe, trigger apoptosis. researchgate.net

An increase in the population of cells in the sub-G1 (or pre-G1) phase, as measured by flow cytometry, is a common indicator of apoptotic cell death, representing cells with fragmented DNA. mdpi.commdpi.com Studies on various brominated compounds and other cytotoxic agents have demonstrated their capacity to induce cell cycle arrest, particularly at the G2/M checkpoint. nih.gov This arrest is often followed by a significant increase in the sub-G1 cell population, confirming the induction of apoptosis. nih.gov This mechanism is a key area of investigation for anticancer compounds, including derivatives of the cyanoacrylamide scaffold. mdpi.com

Antimicrobial Activity Studies

In addition to their anticancer properties, cyanoacrylate derivatives have been explored for their potential as antimicrobial agents.

Evaluation of Antibacterial Efficacy (e.g., against Gram-positive and Gram-negative bacteria)

The antibacterial properties of the broader cyanoacrylate class of compounds have been established in several studies. Poly (alkyl cyanoacrylate) nanoparticles, for example, have demonstrated antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. nih.govnih.gov

Investigations into different types of cyanoacrylate nanoparticles have shown varying spectrums of activity. Some derivatives show a higher inhibitory effect against Gram-positive bacteria than Gram-negative bacteria. nih.govnih.gov The efficacy of these compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. mdpi.com The antibacterial activity of cyanoacrylates makes them, and their derivatives like (E)-3-(4-Bromophenyl)-2-cyanoacrylamide, subjects of interest for developing new agents to combat bacterial infections. nih.gov

Table 2: Representative Antibacterial Activity of Cyanoacrylate Nanoparticles

This table summarizes general findings for the broader class of cyanoacrylates to illustrate their antibacterial potential.

| Bacterial Type | Representative Organisms | General Efficacy | Reference |

|---|---|---|---|

| Gram-positive | Staphylococcus aureus, Bacillus subtilis | Active | nih.govnih.gov |

Assessment of Antifungal Efficacy (e.g., against Candida albicans)

While the broader class of cyanoacrylamide derivatives has been investigated for various biological activities, specific data on the antifungal efficacy of (E)-3-(4-Bromophenyl)-2-cyanoacrylamide against Candida albicans is not extensively available in the current body of scientific literature. However, related studies on other bromophenyl and cyanoacrylamide derivatives suggest potential antifungal properties. For instance, research on 3-(4-bromophenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-one, a compound also featuring a 4-bromophenyl group, has demonstrated potent fungicidal activity against C. albicans, primarily through cell membrane damage nih.gov. Furthermore, various natural phenolic compounds and other synthetic derivatives have been evaluated for their anti-Candida activity, with structure-activity relationship (SAR) studies indicating that specific substitutions on the phenyl ring can significantly influence efficacy nih.govmdpi.com. The cyanoacrylamide moiety itself is a Michael acceptor, a feature present in some compounds with antimicrobial properties nih.gov. The investigation into the direct effects of (E)-3-(4-Bromophenyl)-2-cyanoacrylamide on C. albicans remains a subject for future research to establish its potential as an antifungal agent.

Enzyme Inhibition Mechanisms in Antimicrobial Contexts (e.g., DNA gyrase, DHFR)

The potential of (E)-3-(4-Bromophenyl)-2-cyanoacrylamide derivatives as inhibitors of key microbial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR) is an area of active investigation.

DNA Gyrase: DNA gyrase is a well-established target for antibacterial agents nih.govnih.gov. While specific studies on the inhibitory activity of (E)-3-(4-Bromophenyl)-2-cyanoacrylamide against DNA gyrase are limited, the quinoline (B57606) class of compounds, which can also feature a bromophenyl substituent, has been explored for this purpose. For example, certain 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) derivatives have been identified as microbial DNA gyrase inhibitors nih.govresearchgate.net. The development of a pharmacophore model for DNA gyrase inhibitors could help in silico screening of compounds like (E)-3-(4-Bromophenyl)-2-cyanoacrylamide to predict their potential inhibitory activity nih.gov.

Dihydrofolate Reductase (DHFR): DHFR is another critical enzyme in microorganisms, and its inhibition can lead to the cessation of bacterial growth wikipedia.orgmdpi.com. Various classes of compounds, including quinazolinone derivatives, have been designed and synthesized as DHFR inhibitors with antibacterial and antitumor activities nih.gov. Although direct evidence for (E)-3-(4-Bromophenyl)-2-cyanoacrylamide as a DHFR inhibitor is not currently available, the general strategy of targeting this enzyme with novel chemical scaffolds remains a promising approach in the development of new antimicrobial agents nih.govrawdatalibrary.netresearchgate.netsemanticscholar.org. Further research is required to determine if the cyanoacrylamide moiety, in combination with the bromophenyl group, can confer inhibitory activity against microbial DHFR.

Enzyme Inhibition and Modulation Investigations

Beyond their potential antimicrobial applications, derivatives of (E)-3-(4-Bromophenyl)-2-cyanoacrylamide have been more extensively studied for their ability to inhibit and modulate various mammalian enzymes, particularly those involved in cell signaling pathways.

NAD(P)H:quinone oxidoreductase 1 (NQO1) Inducer Activity

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a cytoprotective enzyme that plays a crucial role in detoxifying quinones and protecting cells from oxidative stress. The induction of NQO1 is considered a valuable strategy for chemoprevention wikipedia.orgnih.govisciii.es. Compounds containing Michael acceptors, such as the cyanoacrylamide moiety in (E)-3-(4-Bromophenyl)-2-cyanoacrylamide, are known to be potent inducers of NQO1 nih.govresearchgate.net. The electrophilic nature of the Michael acceptor can react with cysteine residues on the Keap1 protein, leading to the activation of the Nrf2 transcription factor, which in turn upregulates the expression of NQO1 and other antioxidant enzymes isciii.esnih.gov. While specific studies on (E)-3-(4-Bromophenyl)-2-cyanoacrylamide as an NQO1 inducer are not prominent in the literature, the presence of the cyanoacrylamide functional group suggests a high potential for this activity. Research on other cyano enone-containing compounds has demonstrated their exceptional potency as NQO1 inducers nih.gov.

Kinase Inhibition Studies (e.g., BTK, RSK2, PIM-1)

The cyanoacrylamide scaffold has been extensively utilized in the design of kinase inhibitors, particularly those that function through a reversible covalent mechanism.

Bruton's Tyrosine Kinase (BTK): Cyanoacrylamide-based inhibitors have been developed as potent and selective inhibitors of BTK, a key enzyme in B-cell signaling researchgate.netnih.gov. These inhibitors target a non-catalytic cysteine residue (Cys481) in the active site of BTK nih.gov. The addition of the cyano group to the acrylamide (B121943) warhead facilitates a reversible Michael addition reaction with the cysteine thiol nih.gov.

Ribosomal S6 Kinase 2 (RSK2): Similar to BTK, RSK2 has been a target for cyanoacrylamide-based inhibitors. These compounds form a reversible covalent bond with a cysteine residue (Cys436) in the C-terminal kinase domain of RSK2 nih.govucsf.eduaacrjournals.org. This interaction leads to sustained but reversible inhibition of the kinase.

The α-cyanoacrylamide moiety is a key feature that enables reversible covalent inhibition of kinases like BTK and RSK2 nih.govnih.gov. Unlike traditional irreversible covalent inhibitors that form a permanent bond, the electron-withdrawing nitrile group at the α-position of the acrylamide accelerates the initial Michael addition to a cysteine residue and also increases the acidity of the α-proton in the resulting adduct. This increased acidity facilitates a retro-Michael reaction, allowing the covalent bond to be broken and the inhibitor to dissociate, thus rendering the inhibition reversible nih.govtandfonline.com. This mechanism provides a balance between the high potency and selectivity of covalent inhibition and the reduced risk of off-target effects associated with irreversible inhibitors researchgate.net.

A critical aspect of reversible covalent inhibitors is their drug-target residence time, which is the duration the inhibitor remains bound to its target. This is determined by the dissociation rate constant (k_off) mdpi.com. For cyanoacrylamide-based kinase inhibitors, the residence time can be modulated by modifying the substituents on the molecule researchgate.netucsf.edu. Studies on BTK inhibitors have shown that altering the size and nature of the capping group on the cyanoacrylamide can dramatically influence the residence time, with some derivatives exhibiting residence times ranging from minutes to several days researchgate.netucsf.eduaacrjournals.org.

For instance, a series of cyanoacrylamide-containing pyrazolopyrimidines with pyrrolidine (B122466) linkers demonstrated a wide range of residence times against BTK, which did not necessarily correlate with their enzymatic IC50 potency researchgate.netucsf.eduaacrjournals.org. This tunability of residence time is a significant advantage in drug design, allowing for the optimization of the duration of target engagement to achieve the desired therapeutic effect while minimizing potential side effects researchgate.netucsf.edu. Similar principles of sustained, yet reversible, inhibition have been observed with cyanoacrylamide inhibitors of RSK2, where dissociation half-times can be on the order of hours nih.gov.

Kinase Selectivity Profiling

Scientific literature extensively documents the use of kinase selectivity profiling to characterize the specificity of inhibitor compounds against a broad panel of kinases, thereby identifying both intended targets and potential off-target effects. reactionbiology.comnih.govresearchgate.net This process is crucial for developing selective therapeutic agents. nih.gov The 2-cyanoacrylamide moiety is recognized as a pharmacophore in various kinase inhibitors, often designed to interact with specific amino acid residues within the kinase active site. nih.gov For instance, certain N-isopropyl cyanoacrylamide derivatives have demonstrated high selectivity for the C-terminal kinase domains of RSK1 and RSK4 when screened against a panel of 442 kinases. nih.gov

However, a review of available scientific literature reveals no specific data on the kinase selectivity profiling of the compound (E)-3-(4-Bromophenyl)-2-cyanoacrylamide . Studies have focused on other derivatives within the broader 2-cyanoacrylamide class, but a comprehensive screening of this particular compound against a kinase panel has not been published.

Carbonic Anhydrase (CA) Inhibition (e.g., hCA IX, hCA XII)

Carbonic anhydrase isoforms, particularly the tumor-associated hCA IX and hCA XII, are validated targets for anticancer drug development. mdpi.comresearchgate.netnih.gov The primary mechanism of action for many CA inhibitors involves the zinc-binding properties of moieties like sulfonamides. mdpi.com While extensive research has been conducted on various classes of compounds as CA inhibitors, including coumarins and sulfonamide derivatives, there is no published data detailing the inhibitory activity of (E)-3-(4-Bromophenyl)-2-cyanoacrylamide against hCA IX, hCA XII, or any other carbonic anhydrase isoforms. The existing body of research on CA inhibition focuses on different chemical scaffolds.

Molluscicidal Activity and Related Biochemical Effects

In Vitro Screening against Pest Species (e.g., Eobania vermiculata)

The compound (E)-3-(4-Bromophenyl)-2-cyanoacrylamide , referred to in studies as ligand L1, has been evaluated for its molluscicidal properties against the brown garden snail, Eobania vermiculata. This terrestrial snail is a significant agricultural pest. researchgate.net In vitro studies using the contact method demonstrated the toxic effects of this compound. The lethal concentration (LC₅₀), which represents the concentration required to kill 50% of the test population after 72 hours, was determined for the parent compound and its metal chelates. Research has shown that chelation with metals like copper(II) and zinc(II) can significantly enhance the molluscicidal activity compared to the free ligand. researchgate.net

**Table 1: Molluscicidal Activity against *Eobania vermiculata***

| Compound | LC₅₀ (ppm) |

|---|---|

| (E)-3-(4-Bromophenyl)-2-cyanoacrylamide (L1) | 34.65 |

| Cu(II) Complex of L1 | 25.31 |

Data sourced from research on acrylamide derivatives. researchgate.net

Impact on Enzymatic Biomarkers (e.g., Transaminases, Phosphatases)

Exposure to (E)-3-(4-Bromophenyl)-2-cyanoacrylamide and its derivatives induces significant biochemical alterations in Eobania vermiculata. researchgate.net Studies on the effects of sublethal concentrations on snail physiology have focused on key enzymatic biomarkers found in tissue homogenates, such as transaminases and phosphatases, which can indicate tissue damage and metabolic disruption. researchgate.netekb.eg

Following a 3-day treatment with the LC₅₀ concentrations of the compounds, live snails were analyzed. The activity of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), two key liver enzymes, was significantly affected. Similarly, the levels of acid phosphatase (ACP) and alkaline phosphatase (ALP) were altered, indicating a disruptive impact on cellular function and metabolism within the snails. researchgate.net

**Table 2: Effect on Enzymatic Biomarkers in *Eobania vermiculata***

| Enzyme | Control Activity (U/L) | Activity after Treatment with Zn(II) complex of L1 (U/L) |

|---|---|---|

| Aspartate Aminotransferase (AST) | 56.97 | 59.53 |

Data reflects the impact of a Zinc(II) chelate of (E)-3-(4-Bromophenyl)-2-cyanoacrylamide. researchgate.net

Structure Activity Relationship Sar and Rational Design of E 3 4 Bromophenyl 2 Cyanoacrylamide Analogues

Identification of Key Pharmacophoric Features for Biological Activity

The biological activity of the (E)-3-(4-Bromophenyl)-2-cyanoacrylamide scaffold is attributed to several key pharmacophoric features that dictate its interaction with biological targets. The core structure consists of an acrylic acid amide backbone, a cyano group at the α-position, and a 4-bromophenyl group at the β-position. ontosight.ai

The essential features are:

The Cyanoacrylamide Moiety: This functional group is the cornerstone of the molecule's reactivity. The electron-withdrawing nature of the cyano group and the amide carbonyl group renders the β-carbon of the α,β-unsaturated system highly electrophilic. This makes the molecule a Michael acceptor, enabling it to react with nucleophilic residues, such as cysteine, in the binding sites of target proteins. nih.govresearchgate.net This interaction is often a reversible covalent bond, which can lead to potent and sustained inhibition while minimizing the risk of permanent off-target modifications. nih.govnih.gov

The α-Cyano Group: The nitrile group (C≡N) at the α-position is critical. It significantly increases the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack by residues like cysteine. nih.gov This feature is crucial for the covalent mechanism of action. Furthermore, the presence of the nitrile can stabilize the resulting carbanion intermediate, facilitating a rapidly reversible reaction with thiols under physiological conditions. nih.gov

The (E)-Stereochemistry: The (E)-configuration of the double bond, where the cyano and bromophenyl groups are on opposite sides, is important for defining the molecule's three-dimensional shape. ontosight.ai This specific geometry ensures a precise orientation of the key interacting groups, allowing the molecule to fit optimally into the binding pocket of its biological target.

The 4-Bromophenyl Group: This aromatic ring serves as a crucial recognition element. It can engage in various non-covalent interactions within the target's binding site, including hydrophobic and van der Waals interactions. The bromine atom, being a halogen, can participate in halogen bonding or act as a weak hydrogen bond acceptor, further anchoring the molecule to its target.

The Primary Amide (–CONH2): The amide group can act as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen). These interactions are vital for the specific recognition and binding of the molecule to its target protein.

Strategic Modification of the Core Structure and Substituents to Enhance Potency and Selectivity

Rational drug design for this class of compounds involves systematic modifications to the core structure to optimize its interaction with the target, thereby enhancing potency and selectivity. Research into related cyanoacrylamide derivatives provides a blueprint for these strategic modifications.

Modification of the Aryl Moiety (The 4-Bromophenyl Group):

The 4-bromophenyl ring is a primary site for modification to improve binding affinity and explore the topology of the target's binding pocket.

Substitution on the Phenyl Ring: Introducing various substituents (e.g., chloro, fluoro, methyl, methoxy) at different positions on the phenyl ring can modulate the electronic properties and steric profile of the molecule.

Replacement with Heterocycles: Replacing the phenyl ring with five- or six-membered heterocycles (e.g., pyridine (B92270), thiazole, furan) can introduce new hydrogen bonding opportunities and alter the molecule's physicochemical properties. Studies on cyanoacrylamide-based TAK1 inhibitors demonstrated that replacing a phenyl group with various pyridinyl or thiazolyl rings significantly impacted inhibitory activity. nih.govtandfonline.com For instance, a derivative featuring a 4-methylthiazolyl group showed high potency. nih.govtandfonline.com

Modification of the Acrylamide (B121943) Amide Group:

The primary amide offers a vector for adding larger substituents that can form additional interactions with the target protein, often leading to dramatic increases in potency and selectivity.

The following table summarizes strategic modifications on a generic cyanoacrylamide scaffold, based on findings from related inhibitor studies, to illustrate the impact on biological activity.

| Modification Site | Original Group | Modified Group | Rationale for Modification | Potential Outcome |

| Aryl Moiety | 4-Bromophenyl | 6-Methylpyridin-2-yl | Introduce nitrogen for potential H-bonding; methyl group to explore hydrophobic pocket. | Enhanced potency (as seen in TAK1 inhibitors). nih.govnih.gov |

| Aryl Moiety | 4-Bromophenyl | 4-Methylthiazol-2-yl | Introduce heteroatoms (N, S) for new interactions. | High potency observed in related series. tandfonline.com |

| Amide Group | Primary Amide (-NH₂) | N-substituted with Imidazopyridine | Introduce a large scaffold to occupy adjacent binding pockets and form extensive interactions. | Significant increase in potency and selectivity. nih.govnih.gov |

| Aryl Moiety | 4-Bromophenyl | 2-Chloropyridin-4-yl | Introduce chloro-substituent to probe for halogen bonding and alter electronics. | Modulation of binding affinity. nih.gov |

This table is illustrative and based on general principles and specific findings in the development of cyanoacrylamide-based inhibitors.

Correlation of Structural Changes with Observed Biological Profiles

The biological profile of (E)-3-(4-Bromophenyl)-2-cyanoacrylamide analogues is a direct consequence of the structural modifications made. SAR studies establish a clear correlation between specific structural changes and the resulting potency and selectivity.

Impact of Aryl Group Modifications:

The nature of the aromatic or heteroaromatic ring at the β-position of the acrylamide is a key determinant of activity. In a study of cyanoacrylamide-based TAK1 inhibitors, converting a phenyl group to a pyridine ring, and further modifying the pyridine ring, led to significant changes in inhibitory concentration (IC₅₀). nih.gov

The table below, adapted from data on TAK1 inhibitors, demonstrates how modifications to the aryl group (referred to as 'R' group on the 2-cyanoacrylamide moiety) correlate with inhibitory potency.

| Compound Analogue | Key Structural Feature (Aryl Group) | IC₅₀ (nM) for TAK1 | Correlation/Observation |

| 13a | Phenyl | 385 | Baseline potency for the series. |

| 13b | 4-Methylthiazolyl | Potent | Five-membered heterocycle with methyl group shows high activity. |

| 13h | 6-Methylpyridin-2-yl | 27 | Addition of a methyl group to the pyridine ring drastically increases potency, suggesting a fit into a specific hydrophobic pocket. |

| 13m | Pyridin-3-yl | Less Potent than 13h | The position of the nitrogen and lack of a methyl group reduces activity compared to the 6-methylpyridin-2-yl analogue. |

Data adapted from a study on imidazopyridine derivatives bearing a 2-cyanoacrylamide moiety. nih.gov

This data clearly shows that both the type of ring system and the substitution pattern are critical. The superior potency of the 6-methylpyridin-2-yl derivative (13h) suggests that the methyl group interacts favorably with a hydrophobic region of the enzyme's binding site, while the pyridine nitrogen may form a key hydrogen bond. nih.gov

Impact of N-Acrylamide Modifications:

Attaching larger groups to the acrylamide nitrogen allows the molecule to span a larger area of the protein surface. This strategy is central to converting a moderately active fragment into a highly potent and selective inhibitor. By linking the cyanoacrylamide "warhead" to a scaffold designed to bind specifically to the target of interest (e.g., the imidazopyridine core for TAK1), researchers can achieve high affinity driven by multiple, simultaneous interactions. nih.govnih.gov The covalent bond formed by the cyanoacrylamide then serves to lock the inhibitor in place, leading to prolonged and potent biological activity.

Future Perspectives and Emerging Research Directions

Exploration of Additional Biological Targets and Therapeutic Areas

The 2-cyanoacrylamide moiety is recognized as a versatile "warhead" for targeted covalent inhibitors, which can form strong, often reversible, bonds with nucleophilic amino acid residues like cysteine within protein active sites. semanticscholar.orgmdpi.com This reactivity is the foundation for its potential therapeutic applications across various diseases. While compounds of this class are generally investigated for anticancer, anti-inflammatory, and antimicrobial effects, future research is likely to focus on specific and novel molecular targets. ontosight.ai

One promising avenue is the continued exploration of kinase inhibition. Derivatives of 2-cyanoacrylamide have already been synthesized and investigated as potent inhibitors of Transforming growth factor beta-activated kinase 1 (TAK1), a key regulator in signaling pathways for cell survival and inflammation. semanticscholar.orgnih.govnih.govtandfonline.com This makes TAK1 a therapeutic target for cancers and inflammatory diseases. nih.govtandfonline.com Similarly, related bromophenyl structures have shown inhibitory activity against Aurora A kinase, a protein involved in cell division and often overexpressed in human cancers. mdpi.com The epidermal growth factor receptor (EGFR) kinase, particularly mutants resistant to other therapies, represents another key target class where covalent inhibitors with acrylamide (B121943) scaffolds have proven effective. nomuraresearchgroup.comnih.gov

Future research will likely expand this scope to other cysteine-containing proteins implicated in disease. The reactivity of the cyanoacrylamide group can be finely tuned by modifying adjacent chemical structures, allowing for the development of highly selective inhibitors against new targets. semanticscholar.orgnomuraresearchgroup.com This could unlock therapeutic potential in areas such as neurodegenerative diseases, metabolic disorders, and viral infections by targeting specific enzymes or signaling proteins.

Table 1: Potential Biological Targets for (E)-3-(4-Bromophenyl)-2-cyanoacrylamide Derivatives

| Target Class | Specific Example(s) | Therapeutic Area | Rationale |

|---|---|---|---|

| Protein Kinases | TAK1, EGFR, BTK, Aurora A Kinase | Cancer, Inflammatory Diseases | The 2-cyanoacrylamide moiety can act as a covalent warhead targeting cysteine residues in or near the kinase active site. nih.govmdpi.comnomuraresearchgroup.com |

| Proteases | Cysteine Proteases (e.g., Caspases, Cathepsins) | Cancer, Inflammation, Viral Diseases | The electrophilic nature of the compound is suitable for inhibiting enzymes with a nucleophilic cysteine in their catalytic site. |

| RAS Proteins | KRAS (G12C mutant) | Cancer | The G12C mutation introduces a reactive cysteine that can be targeted by selective covalent inhibitors. mdpi.com |

Integration of Advanced Computational Methodologies for Drug Discovery

The development of future drugs based on the (E)-3-(4-bromophenyl)-2-cyanoacrylamide scaffold will be significantly accelerated by advanced computational methods. researchgate.net Given its mechanism as a covalent inhibitor, specialized modeling techniques are essential. researchgate.net

Covalent docking is a primary tool that simulates the formation of the covalent bond between the inhibitor and its target protein. researchgate.net Unlike traditional docking, this method accounts for the chemical reaction, providing more accurate predictions of binding poses and affinities. researchgate.net Programs like HCovDock and modified versions of AutoDock can be employed to screen large virtual libraries of derivatives against the structures of known protein targets, identifying promising candidates for synthesis. researchgate.netresearchgate.net

Furthermore, Quantum Mechanics/Molecular Mechanics (QM/MM) methods can model the reaction mechanism of covalent bond formation in detail. researchgate.net This allows researchers to understand the energetics of the reaction and rationally design modifications to the cyanoacrylamide warhead to control its reactivity and selectivity, for instance, to achieve reversible rather than irreversible binding. semanticscholar.org

Another emerging strategy is "inverse" or "phenotypic" drug discovery . In this approach, compounds are first identified based on a desired biological effect in cells. Computational tools are then used to identify the specific protein target responsible for this effect. This methodology, combined with proteomic techniques, can help uncover entirely new biological targets for (E)-3-(4-bromophenyl)-2-cyanoacrylamide and its analogs.

Development of Sustainable and Green Synthetic Approaches

The primary synthetic route to (E)-3-(4-bromophenyl)-2-cyanoacrylamide and related compounds is the Knoevenagel condensation . nih.gov This reaction typically involves the condensation of an aldehyde (4-bromobenzaldehyde) with an active methylene (B1212753) compound (2-cyanoacetamide) using a basic catalyst. researchgate.net While effective, traditional methods often rely on organic solvents and catalysts that pose environmental or safety concerns. ajgreenchem.com

Future research will focus on developing greener and more sustainable synthetic protocols. Key areas of improvement include:

Green Solvents: Replacing conventional organic solvents with more environmentally benign alternatives like water or ethanol. ajgreenchem.com

Alternative Catalysts: Employing reusable heterogeneous catalysts, ionic liquids, or even biocatalysts like natural extracts (e.g., water extract of onion) to replace homogeneous bases like piperidine (B6355638) or triethylamine. researchgate.netajgreenchem.com This simplifies product purification and reduces waste.

Energy Efficiency: Utilizing alternative energy sources such as microwave irradiation or ultrasound to accelerate reaction rates, often leading to shorter reaction times and higher yields under solvent-free conditions. mdpi.comorganic-chemistry.org

These green chemistry principles not only reduce the environmental impact of synthesis but can also lead to more efficient and cost-effective production processes.

Table 2: Comparison of Synthetic Approaches for Knoevenagel Condensation

| Feature | Conventional Method | Green/Sustainable Approach |

|---|---|---|

| Solvent | Organic solvents (e.g., Toluene, Acetonitrile) | Water, Ethanol, or solvent-free conditions. ajgreenchem.commdpi.com |

| Catalyst | Homogeneous bases (e.g., Piperidine, Triethylamine) | Reusable solid catalysts, ionic liquids, natural extracts. researchgate.netajgreenchem.com |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasound. mdpi.com |

| Work-up | Liquid-liquid extraction, column chromatography | Simple filtration, minimal purification. |

| Waste Generation | Higher | Lower |

Potential Applications in Other Scientific Domains (e.g., Material Science for Porous Organic Polymers)

Beyond its biomedical potential, the structure of (E)-3-(4-bromophenyl)-2-cyanoacrylamide makes it an attractive building block for advanced materials. evitachem.com The acrylamide functional group is a monomer that can undergo polymerization, suggesting its use in creating novel polymers. researchgate.netnih.gov

A particularly promising application is in the synthesis of Porous Organic Polymers (POPs) . POPs are a class of materials known for their high surface area, tunable porosity, and excellent chemical stability. rsc.org These properties make them suitable for a wide range of applications, including gas storage and separation, catalysis, and sensing. rsc.org

The key features of (E)-3-(4-bromophenyl)-2-cyanoacrylamide that make it a candidate for POP synthesis are:

The Polymerizable Acrylamide Group: This allows it to be incorporated into a polymer network.

The Rigid Phenyl Ring: Rigid aromatic units are essential for creating the robust, non-collapsible porous structures characteristic of POPs.

Functional "Handles": The bromine atom and the cyano group can serve as sites for post-synthetic modification. For example, the bromine atom can be replaced through various cross-coupling reactions to introduce new functional groups, thereby tailoring the chemical properties of the polymer's pores for specific applications like selective gas capture or catalysis.

By copolymerizing this molecule with other monomers, researchers could create a new family of functional POPs with precisely engineered properties, expanding its utility far beyond the realm of drug discovery. researchgate.netmdpi.com

Q & A

Basic: What are the recommended methods for synthesizing and purifying (E)-3-(4-Bromophenyl)-2-cyanoacrylamide?

The compound is typically synthesized via Knoevenagel condensation , reacting 4-bromobenzaldehyde with cyanoacetamide under basic conditions (e.g., using DBU or piperidine as a catalyst) . Purification often involves recrystallization from methanol or ethanol, followed by column chromatography to isolate the (E)-isomer. Evidence from toxicity studies indicates that commercial sources (e.g., Merck) provide high-purity material, but synthetic protocols for related acrylamide derivatives emphasize rigorous characterization via FT-IR and NMR to confirm stereochemistry and purity .

Basic: How is the structural characterization of (E)-3-(4-Bromophenyl)-2-cyanoacrylamide performed?

Key techniques include:

- FT-IR spectroscopy : Identifies functional groups (e.g., cyano group at ~2200 cm⁻¹, acrylamide C=O stretch at ~1650 cm⁻¹) .

- X-ray crystallography : Utilizes programs like SHELX for structure refinement. Hydrogen bonding patterns (e.g., N–H···O interactions) are critical for stabilizing the crystal lattice and can be analyzed using graph-set notation .

- NMR spectroscopy : Confirms regiochemistry (e.g., E-isomer trans coupling constants in H NMR) .

Basic: What experimental models are used to assess the compound’s toxicity and biological activity?

The compound’s toxicity is evaluated in land snail models (Eobania vermiculata), where it modulates liver enzymes and mucous secretion biomarkers. Key steps include:

- Dose administration : Sublethal concentrations (e.g., 20% LD₅₀) via contact exposure.

- Enzyme assays : Measure ALT, AST, ACP, ALP, and total protein (TP) levels spectrophotometrically .

| Biomarker | Effect of (E)-3-(4-Bromophenyl)-2-cyanoacrylamide |

|---|---|

| ALT | Significant increase (p < 0.05) |

| AST | Dose-dependent elevation |

| ACP/ALP | Reduced activity, indicating hepatotoxicity |

| TP | Decreased levels, suggesting metabolic disruption |

Advanced: How does the compound interact with enzymatic targets at the molecular level?

The cyanoacrylamide group enables reversible covalent binding to cysteine residues in enzymes (e.g., kinases), as seen in structurally similar inhibitors. This interaction disrupts ATP-binding pockets or catalytic sites, validated via:

- Kinase inhibition assays : IC₅₀ determination using radioactive ATP incorporation.

- Molecular docking : Predicts binding modes with targets like TAK1 or ERK1/2 .

Advanced: Can this compound be integrated into PROTACs (Proteolysis-Targeting Chimeras) for targeted protein degradation?

Yes. The acrylamide moiety can serve as a warhead for covalent E3 ligase recruitment. For example:

- Design strategy : Conjugate (E)-3-(4-Bromophenyl)-2-cyanoacrylamide to a target-binding ligand (e.g., ERK inhibitor) via a flexible linker.

- Validation : Western blotting confirms ubiquitination and degradation of the target protein .

Advanced: How are crystallographic data inconsistencies resolved during structure refinement?

Discrepancies (e.g., residual electron density, poor R-factors) are addressed by:

- Twinned data analysis : Using SHELXL’s TWIN/BASF commands.

- Hydrogen bonding validation : Tools like PLATON verify geometric plausibility.

- Density functional theory (DFT) : Optimizes molecular geometry for comparison with experimental data .

Advanced: What statistical methods are employed to analyze contradictions in biological assay data?

- ANOVA : Identifies significant variation across treatment groups (e.g., enzyme levels in snails).

- Post-hoc tests (Tukey HSD) : Pinpoints specific dose-dependent effects.

- Dose-response modeling : Non-linear regression (e.g., Hill equation) quantifies EC₅₀/IC₅₀ values .

Advanced: How does the compound’s stereochemistry influence its bioactivity?

The E-isomer’s planar geometry enhances π-π stacking with aromatic residues in enzyme active sites. Comparative studies using Z-isomers show reduced potency, confirmed via:

- Chiral HPLC : Separates enantiomers.

- Bioactivity assays : E-isomer exhibits 10-fold higher inhibition of ALP vs. Z-isomer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.